molecular formula C21H17Cl2N3O2 B4264881 N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide]

N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide]

Cat. No. B4264881
M. Wt: 414.3 g/mol
InChI Key: CQWXOMRABVHMCR-UHFFFAOYSA-N
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Description

N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide], also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCA is a derivative of 2-phenylacetamide, and its structure includes a pyridine ring and two chlorophenyl groups.

Mechanism of Action

N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide. By inhibiting FAAH, N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] increases the levels of anandamide in the brain, which can lead to a variety of physiological and behavioral effects.
Biochemical and physiological effects:
One of the primary biochemical effects of N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] is an increase in the levels of anandamide in the brain. This increase in anandamide levels has been associated with a variety of physiological and behavioral effects, including analgesia, appetite suppression, and anxiety reduction. N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] in lab experiments is its specificity for FAAH inhibition. N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] has been shown to have a high selectivity for FAAH over other enzymes, which makes it a useful tool for studying the role of the endocannabinoid system in the brain. However, one of the limitations of using N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.

Future Directions

For research on N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] include the development of more efficient synthesis methods, the development of new derivatives with improved pharmacological properties, and further study of its physiological and behavioral effects.

Scientific Research Applications

N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] has been studied for its potential use in a variety of scientific research applications. One of the primary uses of N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] is in the study of the role of the endocannabinoid system in the brain. N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide] has been shown to inhibit the uptake of the endocannabinoid anandamide, which can lead to an increase in the levels of anandamide in the brain. This increase in anandamide levels has been associated with a variety of physiological and behavioral effects, including analgesia, appetite suppression, and anxiety reduction.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[6-[[2-(2-chlorophenyl)acetyl]amino]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2/c22-16-8-3-1-6-14(16)12-20(27)25-18-10-5-11-19(24-18)26-21(28)13-15-7-2-4-9-17(15)23/h1-11H,12-13H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXOMRABVHMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC(=CC=C2)NC(=O)CC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-pyridine-2,6-diylbis[2-(2-chlorophenyl)acetamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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